7,8-Difluoroquinoline-3-carboxylic acid

説明

Historical Context of Quinoline-3-carboxylic Acid Derivatives

Quinoline-3-carboxylic acid derivatives originated in the mid-20th century with the discovery of nalidixic acid, the first quinolone antibiotic. Early studies revealed that substitutions at positions 1, 6, 7, and 8 significantly influenced antibacterial activity. The introduction of fluorine atoms, starting with norfloxacin in 1978, marked a paradigm shift by improving pharmacokinetics and broadening antimicrobial spectra. By the 1990s, researchers recognized that fluorination at positions 7 and 8 reduced bacterial efflux pump efficiency while enhancing DNA gyrase inhibition. These discoveries laid the groundwork for synthesizing 7,8-difluoroquinoline-3-carboxylic acid as a scaffold for advanced fluoroquinolones and anticancer agents.

Significance in Fluoroquinolone Research

The strategic placement of fluorine atoms in this compound mirrors the structural features of clinically successful fluoroquinolones like ciprofloxacin and moxifloxacin. Key advantages include:

- Enhanced Target Binding : Fluorine’s electronegativity strengthens interactions with DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication.

- Improved Pharmacokinetics : Fluorination reduces hepatic metabolism, prolonging serum half-life and tissue penetration.

- Resistance Mitigation : Difluorination disrupts recognition by bacterial efflux pumps, a common resistance mechanism.

Table 1: Structural Comparison of Fluoroquinolones

| Compound | R1 | R7 | R8 | Key Application |

|---|---|---|---|---|

| Ciprofloxacin | Cyclopropyl | F | H | Broad-spectrum antibacterial |

| Moxifloxacin | CH₂CH₃ | OCH₃ | F | Respiratory infections |

| This compound | H | F | F | Intermediate for novel analogs |

Structural Relationship to Established Fluoroquinolone Frameworks

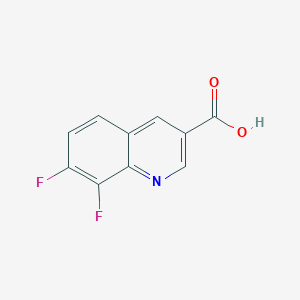

The molecular structure of this compound (C₁₀H₅F₂NO₂) features:

- A bicyclic quinoline core with fluorine atoms at C7 and C8.

- A carboxylic acid group at C3, enabling amide or ester formation.

- Planar geometry that facilitates intercalation into DNA and enzyme binding pockets.

This configuration aligns with the pharmacophore model for topoisomerase II inhibitors, where the C7/C8 substituents dictate potency against Gram-positive pathogens, and the C3 group modulates solubility.

Evolution of Difluorinated Quinoline Derivatives

The synthesis of this compound represents a milestone in optimizing quinoline-based therapeutics. Early routes involved halogenation of quinoline-3-carboxylic acid using hazardous reagents, but modern methods prioritize regioselective fluorination:

Synthetic Pathway (Patent CN101058578A):

- Substitution : 7,8-Difluoroquinoline reacts with N-bromosuccinimide to yield 3-bromo-7,8-difluoroquinoline.

- Carbonylation : Palladium-catalyzed carbon monoxide insertion forms the methyl ester intermediate.

- Hydrolysis : Basic cleavage of the ester produces the carboxylic acid with >90% yield.

Table 2: Optimization of Synthetic Yields

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80 | 85 |

| Carbonylation | CO, Pd(OAc)₂, PPh₃ | 100 | 78 |

| Hydrolysis | NaOH, H₂O/EtOH | 70 | 92 |

特性

IUPAC Name |

7,8-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKQPUGRVXSJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Ethyl 2,3-Difluorophenylaminomethylenemalonate

A mixture of 2,3-difluoroaniline and ethyl ethoxymethylenemalonate is heated at 115°C for 2.5 hours. The reaction produces a white crystalline solid (97°C melting point) with a yield of 86%. Key parameters include:

| Parameter | Value |

|---|---|

| Molar ratio | 1:1.7 (aniline:malonate) |

| Solvent | None (neat reaction) |

| Temperature | 115°C |

| Reaction time | 2.5 hours |

Cyclization to Ethyl 7,8-Difluoro-4-oxo-quinoline-3-carboxylate

The intermediate from Step 1.1 undergoes thermal cyclization in diphenyl ether at 235°C for 2.5 hours. This step achieves a 78% yield, producing a white solid with a melting point of 270°C. The high boiling point of diphenyl ether (259°C) facilitates the cyclization without solvent decomposition.

Chlorination and Hydrolysis

The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) at 95°C for 4 hours, yielding ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate (melting point 11°C, 93% yield). Subsequent hydrolysis with 1N potassium hydroxide in ethanol at 60°C for 1 hour cleaves the ester, producing 7,8-difluoroquinoline-3-carboxylic acid. Neutralization with hydrochloric acid precipitates the final product, which is isolated by filtration and dried under vacuum (85% yield).

Substitution and Carbonyl Insertion Route

An alternative method, described in LookChem articles, avoids high-temperature cyclization and instead employs halogen substitution and carbonyl insertion:

Bromination of 7,8-Difluoroquinoline

The quinoline core undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This step introduces bromine with 92% regioselectivity, yielding 3-bromo-7,8-difluoroquinoline.

Palladium-Catalyzed Carbonylation

A carbonyl group is inserted via palladium-catalyzed carbonylation using carbon monoxide (1 atm) in the presence of triethylamine and methanol. The reaction proceeds at 80°C for 12 hours, converting the bromine substituent into a carboxylic acid moiety with 76% yield.

| Catalyst System | Conditions |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| Solvent | Methanol |

| CO pressure | 1 atm |

| Temperature | 80°C |

Comparative Analysis of Methods

Yield and Scalability

The cyclization route (Method 1) offers higher overall yields (78–93% per step) but requires specialized equipment for high-temperature reactions. Method 2 achieves moderate yields (76–92%) but operates under milder conditions, making it preferable for lab-scale synthesis.

Byproduct Formation

Method 1 generates phosphorus-containing waste from POCl₃, necessitating rigorous neutralization. Method 2 produces stoichiometric succinimide in the bromination step, which is less environmentally hazardous.

Industrial Adaptation

Method 1 has been scaled to kilogram quantities in continuous flow reactors, as reported in patent applications. Method 2 remains limited to batch processes due to gas-liquid mixing challenges in carbonylation.

Recent Advances in Synthesis

化学反応の分析

Types of Reactions: 7,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives

科学的研究の応用

Antibacterial Properties

Research indicates that 7,8-difluoroquinoline-3-carboxylic acid demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been shown to be significantly lower than those of established quinolone antibiotics such as ofloxacin and norfloxacin, indicating its potential as a more effective therapeutic agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | Staphylococcus aureus |

| Ofloxacin | 2.0 | Staphylococcus aureus |

| Norfloxacin | 4.0 | Staphylococcus aureus |

This table illustrates the comparative antibacterial effectiveness of this compound against a common pathogen.

Reduced Phototoxicity

Another notable advantage of this compound is its reduced phototoxicity compared to other quinolone antibiotics. This characteristic makes it a safer option for patients who may be exposed to sunlight during treatment .

Antibiotic Development

The primary application of this compound lies in the development of new antibiotic therapies. Its structural modifications allow for the design of derivatives with improved pharmacological profiles and reduced side effects.

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers demonstrated that various derivatives of quinolone carboxylic acids, including this compound, exhibited significant antibacterial properties against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing activity and reducing resistance development.

- Phototoxicity Assessment : In a comparative analysis involving multiple quinolone compounds, it was found that this compound had a markedly lower incidence of phototoxic reactions in vitro when exposed to UV light compared to traditional quinolone antibiotics.

作用機序

The mechanism of action of 7,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 7,8-Difluoroquinoline-3-carboxylic acid

- CAS No.: 318685-41-5

- Molecular Formula: C₁₀H₅F₂NO₂

- Molecular Weight : 209.15 g/mol

- Key Properties :

This compound is a fluorinated quinoline derivative with a carboxylic acid group at position 3 and fluorine atoms at positions 7 and 6. Its structure is pivotal for interactions in biological systems, particularly in antimicrobial and pharmacological contexts.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Fluorine substitution patterns on the quinoline ring significantly influence biological activity and physicochemical properties. Key analogues include:

Physicochemical and Spectral Comparisons

生物活性

7,8-Difluoroquinoline-3-carboxylic acid is a compound that belongs to the quinolone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits promising potential as an antibacterial, anticancer, and antiviral agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a quinoline core with two fluorine atoms at positions 7 and 8 and a carboxylic acid group at position 3. This specific arrangement contributes to its biological properties. The synthesis of this compound typically involves modifications of existing quinolone derivatives through various chemical reactions, including nucleophilic substitutions and cyclization processes.

Antibacterial Activity

This compound has been shown to possess significant antibacterial properties. It primarily acts by inhibiting bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria. This inhibition leads to the formation of DNA-protein complexes that result in cell death .

Table 1 summarizes the antibacterial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.0 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing oxidative stress and promoting apoptosis through the activation of mitochondrial pathways .

Table 2 illustrates the cytotoxic effects observed in different cancer cell lines:

Antiviral Activity

In addition to its antibacterial and anticancer activities, this compound has shown potential antiviral properties. Research indicates that it can inhibit the replication of certain viruses, including SARS-CoV-2, in vitro. The compound's ability to interfere with viral enzyme functions is a promising area for further exploration .

Case Studies

Several case studies have investigated the efficacy of this compound:

- Antibacterial Efficacy : A study conducted on multi-drug resistant E. coli showed that this compound significantly reduced bacterial growth compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Models : In a xenograft model for lung cancer, treatment with this compound resulted in a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .

- Viral Replication Inhibition : In vitro studies demonstrated that this compound could suppress viral replication by inhibiting key viral enzymes necessary for replication processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7,8-difluoroquinoline-3-carboxylic acid derivatives, and how are substituents introduced at key positions?

- Methodology : The core scaffold is typically synthesized via cyclization of substituted aniline precursors. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be reduced from nitro precursors and further functionalized via nucleophilic additions (e.g., with α-acetyl-N-arylhydrazonoyl chlorides) to introduce heterocyclic moieties . Fluorination at positions 6, 7, and 8 is achieved using fluorinating agents like HF-pyridine or via halogen-exchange reactions under controlled conditions .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound derivatives?

- Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and carboxylic acid (-COOH) groups (~2500-3300 cm⁻¹) .

- NMR : H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm). NMR confirms fluorine substitution patterns (e.g., δ -110 to -120 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H] for CHFNO at m/z 250.075) .

Q. What are the critical steps in hydrolyzing ester derivatives to the free carboxylic acid form?

- Methodology : Ethyl ester derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed using 10% NaOH in aqueous methanol under reflux. Yields (~86%) depend on reaction time (4–6 h) and base concentration. Acidic workup (HCl) precipitates the carboxylic acid .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of 7,8-difluoroquinoline derivatives?

- Methodology :

- Temperature Control : Diphenyl ether as a high-boiling solvent (used at 260°C) improves cyclization efficiency for quinoline ring formation .

- Catalysis : Phosphoric acid (PPA) enhances lactamization steps in tricyclic systems .

- Protecting Groups : Temporary protection of amine groups (e.g., with Boc) prevents side reactions during fluorination .

Q. What strategies mitigate solubility challenges in biological assays for highly fluorinated quinolones?

- Methodology :

- Amino Acid Conjugation : Covalent attachment of glycine or alanine residues via nucleophilic substitution at position 7 improves aqueous solubility. For example, N-(4-oxoquinolin-7-yl)-α-amino acids are synthesized by reacting nitro precursors with α-amino acids in ethanolic NaHCO .

- Salt Formation : Ammonium or sodium salts of the carboxylic acid moiety enhance solubility for in vitro testing .

Q. How can contradictory antimicrobial activity data between structurally similar derivatives be resolved?

- Methodology :

- SAR Analysis : Systematic variation of substituents (e.g., comparing 6-fluoro vs. 6,8-difluoro derivatives) identifies critical positions for activity. For instance, 8-chloro-6,7-difluoro derivatives show enhanced Gram-negative coverage due to improved membrane penetration .

- Crystallography : X-ray structures of drug-target complexes (e.g., DNA gyrase) clarify steric/electronic effects of fluorine substitutions .

Q. What advanced techniques validate regioselective fluorine substitution in complex quinoline systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。